![molecular formula C15H16N2S B14199167 2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) CAS No. 919295-55-9](/img/structure/B14199167.png)
2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is a heterocyclic compound that features a thiophene ring and two pyrrole rings connected via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) typically involves the reaction of thiophene-2-carbaldehyde with 1-methyl-1H-pyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and isolation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene and pyrrole rings.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups attached to the rings.
Applications De Recherche Scientifique
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(Phenylmethylene)bis(1H-pyrrole)]: Similar structure but with a phenyl group instead of a thiophene ring.
2,2’-[(4-Methylphenyl)methylene]bis(1H-pyrrole): Contains a 4-methylphenyl group instead of a thiophene ring.
2,2’-[(Mesitylmethylene)bis(1H-pyrrole)]: Features a mesityl group in place of the thiophene ring.
Uniqueness
2,2’-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole) is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
919295-55-9 |
|---|---|
Formule moléculaire |
C15H16N2S |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-methyl-2-[(1-methylpyrrol-2-yl)-thiophen-2-ylmethyl]pyrrole |
InChI |
InChI=1S/C15H16N2S/c1-16-9-3-6-12(16)15(14-8-5-11-18-14)13-7-4-10-17(13)2/h3-11,15H,1-2H3 |
Clé InChI |
YUIXIIOVFLYTBS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C2=CC=CN2C)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




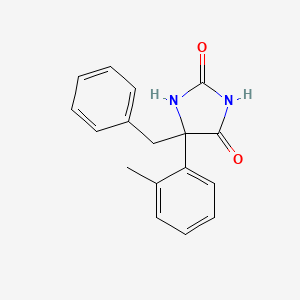
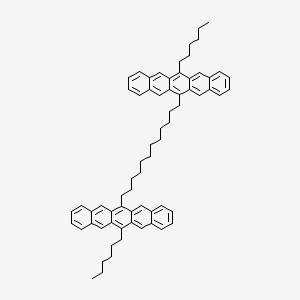

![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
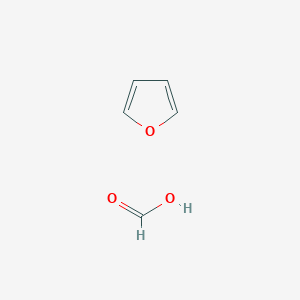
![3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B14199150.png)
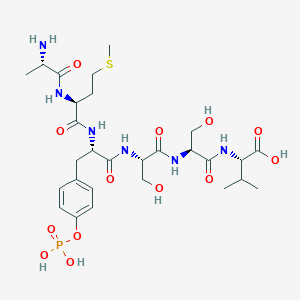
![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

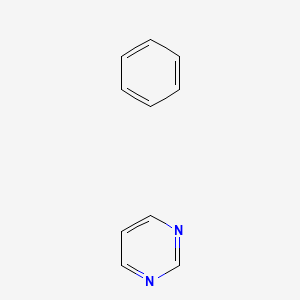
![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)
